REACTION_CXSMILES
|
C(OCC)(=O)C.[ClH:7].[CH2:8]([O:15][C:16]1[CH:27]=[C:26]2[C:19]([NH:20][CH:21]=[C:22]2[CH2:23][CH2:24][NH2:25])=[CH:18][CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(O)(C)C>[ClH:7].[CH2:8]([O:15][C:16]1[CH:27]=[C:26]2[C:19]([NH:20][CH:21]=[C:22]2[CH2:23][CH2:24][NH2:25])=[CH:18][CH:17]=1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2NC=C(CCN)C2=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals were washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
5-benzyloxy-tryptamine hydrochloride
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=CC=C2NC=C(CCN)C2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |